Methopterosin

Description

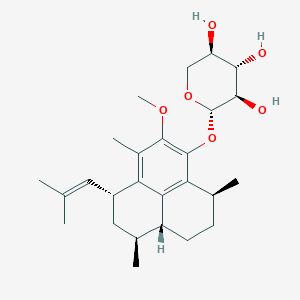

Methopterosin (OAS-1000) is a synthetic derivative of pseudopterosin A (PsA), a diterpene glycoside isolated from the Caribbean octocoral Pseudopterogorgia elisabethae . Pseudopterosins are renowned for their potent anti-inflammatory and wound-healing properties, primarily through inhibition of phospholipase A2 (PLA2) and 5-lipoxygenase (5-LO), which block eicosanoid biosynthesis . This compound was developed by OsteoArthritis Sciences Inc. as a topical anti-inflammatory and wound-healing agent.

Properties

CAS No. |

105519-38-8 |

|---|---|

Molecular Formula |

C26H38O6 |

Molecular Weight |

446.6 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-[[(4R,6S,6aR,9S)-2-methoxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalen-1-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C26H38O6/c1-12(2)9-16-10-14(4)17-8-7-13(3)19-21(17)20(16)15(5)24(30-6)25(19)32-26-23(29)22(28)18(27)11-31-26/h9,13-14,16-18,22-23,26-29H,7-8,10-11H2,1-6H3/t13-,14-,16-,17+,18+,22-,23+,26-/m0/s1 |

InChI Key |

URDVEWJGRGQYQT-RSORJSBDSA-N |

SMILES |

CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)O)O)OC)C)C=C(C)C)C |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H](C[C@@H](C3=C(C(=C(C1=C23)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)OC)C)C=C(C)C)C |

Canonical SMILES |

CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)O)O)OC)C)C=C(C)C)C |

Synonyms |

OAS-1000 pseudopterosin A pseudopterosin B pseudopterosin C pseudopterosin D pseudopterosin E pseudopterosins |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Pseudopterosin A (PsA)

- Source : Natural product from P. elisabethae .

- Mechanism : Inhibits PLA2, 5-LO, and cyclooxygenase (COX), reducing leukocyte degranulation and lysosomal enzyme release .

- Applications : Licensed for use in Estée Lauder’s skincare products due to anti-aging and anti-inflammatory effects .

- Limitations : Low aqueous solubility and high lipophilicity hinder systemic use .

Pseudopterosin E (PsE)

- Source : Co-isolated with PsA from P. elisabethae .

- Mechanism : Shares PsA’s anti-inflammatory pathways but with varying potency depending on glycosylation patterns .

- Research Status : Preclinical studies show selective antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

seco-Pseudopterosins

- Source : Structural variants of pseudopterosins with an opened diterpene ring .

- Activity : Exhibit antimicrobial properties but reduced anti-inflammatory efficacy compared to PsA .

Methopterosin (OAS-1000)

- Structural Modifications : Simplified derivative of PsA with altered glycosylation to enhance stability .

- Clinical Performance : Demonstrated modest wound-healing effects in Phase II trials but failed to meet efficacy thresholds. Solubility challenges persisted despite synthetic optimization .

Mechanistic and Clinical Comparison

Key Findings:

Efficacy : this compound underperformed compared to PsA in preclinical models, likely due to reduced target affinity or metabolic instability .

Solubility: Both PsA and this compound suffer from poor aqueous solubility.

Commercial Viability : PsA’s success in cosmetics contrasts with this compound’s clinical failure, highlighting the challenges in translating marine compounds into pharmaceuticals .

Broader Context: Other Marine Anti-Inflammatory Agents

- Topsentin and Debromohymenialdisine : Marine alkaloids with anti-inflammatory properties via kinase inhibition. Unlike pseudopterosins, these compounds show better solubility but lack clinical traction .

- Scytonemin : A UV-protective pigment with anti-inflammatory effects. Its mechanism diverges from pseudopterosins, targeting reactive oxygen species (ROS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.